Home > Products > Screening Compounds P105774 > 4-Bromo-6-(3,4-difluorophenyl)pyrimidine
4-Bromo-6-(3,4-difluorophenyl)pyrimidine - 1592625-45-0

4-Bromo-6-(3,4-difluorophenyl)pyrimidine

Catalog Number: EVT-1764548
CAS Number: 1592625-45-0
Molecular Formula: C10H5BrF2N2
Molecular Weight: 271.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: These compounds are a series of pyrimidine derivatives designed as potential 15-lipoxygenase (15-LO) inhibitors. The study highlighted compounds (1-methylpiperazine) and (1-ethylpiperazine) for exhibiting the most potent 15-LO inhibitory activity (IC50 = 4.15 and 2.9 μM, respectively) [].

Relevance: These compounds share a similar scaffold with 4-Bromo-6-(3,4-difluorophenyl)pyrimidine: a central pyrimidine ring substituted at the 4- and 5-positions. Notably, both structures feature a bromine substituent at the 5-position of the pyrimidine ring. The presence of the tertiary amine substituent at the 2-position of the pyrimidine and the bis-triazole linker further distinguishes this class of compounds [].

Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

Compound Description: This series of compounds comprises novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates synthesized via a Biginelli reaction. The study investigated their antioxidant activity and found compounds 4i, 4j, 4h, and 4f to exhibit potent antioxidant properties [].

Relevance: These compounds, like 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, contain a pyrimidine core. The variations lie in the substituents at positions 4, 5, and 6 of the pyrimidine ring. While the target compound has a bromo group at position 4 and a 3,4-difluorophenyl group at position 6, these analogues have an aryl group at position 4, a methyl group at position 6, and a carboxylate group at position 5 [].

Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine

Compound Description: This study focused on the synthesis of pyrimidine conjugates linked to a racemic or (S)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine via a 6-aminohexanoyl linker. The research aimed to evaluate their antiviral activity, particularly against herpesvirus and influenza A (H1N1) virus [].

Relevance: The connection to 4-Bromo-6-(3,4-difluorophenyl)pyrimidine lies in the shared pyrimidine core. The key difference is the presence of the complex benzoxazine moiety linked through a 6-aminohexanoyl spacer in these conjugates, contrasting with the directly attached 3,4-difluorophenyl group in the target compound [].

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives

Compound Description: This study utilizes 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for synthesizing diverse polyheterocyclic ring systems. The researchers investigated the antibacterial properties of these newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles [].

6,8-Dihydro-1′H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5′-pyrimidine]-2′,4′,6′(3′H)-trione Derivatives

Compound Description: This research explores a novel, eco-friendly method for synthesizing functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6'(3'H)-trione scaffolds. This approach utilizes a trimethyl glycine betaine-based catalyst and involves a pseudo four-component reaction [].

N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides

Compound Description: This study focuses on synthesizing and evaluating the antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. The study highlighted the superior activity of derivatives lacking benzene ring substituents or bearing small substituents like methyl or methoxy groups at the para-position against S. aureus and B. subtilis [].

Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol

Compound Description: This study involved synthesizing heteroaromatic bicyclic and monocyclic derivatives as purine bioisosters, with a focus on evaluating their antiproliferative activity against U937 cancer cells. The study identified compounds 4b, 4j, and 4l as the most effective, with 4l demonstrating high selectivity for cancer cells [].

Relevance: These compounds, though structurally distinct from 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, belong to the same broader class of nitrogen-containing heterocycles. Instead of a pyrimidine ring, these compounds are based on a pyrazolo[3,4-d]pyrimidine core. This core structure possesses a pyrazole ring fused to a pyrimidine ring, differentiating it from the single pyrimidine ring in the target compound [].

Compound Description: This study focuses on a novel synthesis of a library of tetra- and persubstituted pyrazolo[3,4-b]pyridine derivatives. The researchers evaluated the antituberculotic activity of these compounds against the Mycobacterium tuberculosis H37Rv strain [].

Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine

Compound Description: This research describes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating a 1,3-diarylpyrazole moiety [].

Compound Description: This study investigates the in vitro and in vivo anticancer activity of two new Coumarin derivatives: Potassium salt of 2-thioxo-4-hydroxycoumarin [3, 4-b] pyrimidine and 9-bromo-2-thioxo-4-hydroxycoumarin [3, 4-b] pyrimidine. The research demonstrated significant anticancer activity of these compounds against various cancer cell lines, including MCF-7, HEPG2, HCT116, and PC3 [].

3,4-Heteroanellated 1,6-Methano[10]annulenes

Compound Description: This study delves into the reactivity of 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde with dinucleophiles. The reaction leads to the synthesis of 3,4-heteroanellated 1,6-methano[10]annulenes, incorporating heterocycles such as thiophene, pyrazole, pyrimidine, and thiazepine rings [].

Quinolinyl-pyrrolo[3,4-d]pyrimidine-2,5-dione Derivatives

Compound Description: This study focuses on developing new quinolinyl-pyrrolopyrimidinone derivatives with antiplasmodial activity against chloroquine-resistant Plasmodium falciparum and low cytotoxicity. The research highlights the promising activity of derivatives with a two-methylene carbon linker connecting the quinoline and pyrimidinone moieties [].

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

Compound Description: BOS172722 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, currently in Phase 1 clinical trials as a potential anticancer agent. The compound demonstrates improved metabolic stability due to the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core [].

4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide

Compound Description: This new pyrimidine derivative shows promise in restoring brain cell activity in experimental chronic traumatic encephalopathy by preserving mitochondrial function. The study highlights its ability to increase ATP concentration, enhance cerebral blood flow, and reduce sensorimotor deficits [].

Compound Description: Dacomitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family, including erbB1, erbB2, and erbB4. It has a quinazoline core structure with a piperidinyl crotonamide Michael acceptor at position 6 and a 3-chloro-4-fluoroaniline at position 4 [].

Relevance: While dacomitinib is based on a quinazoline core and 4-Bromo-6-(3,4-difluorophenyl)pyrimidine has a pyrimidine core, both compounds belong to the broader class of nitrogen-containing heterocycles and share some structural similarities. Notably, both compounds possess a halogenated aromatic ring at the 4-position of their respective core structures. Dacomitinib's development involved optimizing substituents at the 4- and 6-positions for improved potency, metabolic stability, and pharmacokinetic properties, ultimately leading to its selection as a clinical candidate over other analogues, including pyrido[3,4-d]pyrimidine derivatives [].

1,3,4-oxadiazole substituted pyrimidine derivatives

Compound Description: This study involved the synthesis of a series of 5-(5-amino-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives, exploring the impact of various substituted benzaldehydes on their antibacterial activity [].

4-Imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione Derivatives

Compound Description: This research presents a microwave-assisted synthesis of novel 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones lacking a substituent at the C-5 position. These compounds are obtained in a three-step synthesis with good overall yields [].

3-Bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Compound Description: This compound is a nucleoside analogue that significantly enhances DNA duplex stability. Structurally, it features a pyrazolo[3,4-d]pyrimidine base moiety with a bromine substituent at the 3-position and a 2-deoxy-beta-D-erythro-pentofuranosyl sugar moiety attached to the N1 nitrogen of the pyrazole ring [].

3,5‐bis((5‐bromo‐6‐methyl‐2‐t‐aminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines

Compound Description: This series of pyrimidine derivatives was designed as potential 15-lipoxygenase (15-LO) inhibitors. These compounds showed promising 15-LO inhibitory activity, with compounds 4d and 4f exhibiting the most potent activity (IC50 = 9 and 12 μM, respectively) [].

5-(2-bromo-4,5-dimethoxyphenyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)pyrimidine

Compound Description: The crystal structure of this compound reveals a planar pyrimidine ring with a bromine substituent at the 2-position of the phenyl group at the 5-position. It also features a hydroxy group at the 2-position of the phenyl group at the 4-position [].

Compound Description: These are two new salts of aminopyrimidine derivatives. The crystal structures of cytosinium 6-chloronicotinate monohydrate and 5-bromo-6-methylisocytosinium hydrogen sulfate reveal intricate hydrogen-bonded networks and supramolecular architectures [].

Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides

Compound Description: This study describes the synthesis and antiviral evaluation of six novel carbocyclic nucleosides incorporating a 6-methyl-4-amino-pyrazolo[3,4-d]pyrimidine base. The research emphasizes the regioselective synthesis of these nucleosides and investigates their potential as antiviral agents [].

2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound serves as a key intermediate in the synthesis of pemetrexed disodium, an antifolate drug used in chemotherapy. The compound features a pyrrolo[2,3-d]pyrimidine core with a 3,4-dimethoxybenzyl group at the 7-position, a vinyl group at the 5-position, and an amino group at the 2-position [].

3-(6-bromo-4-oxy-4H-chromone)-1-phenyl-5-p-chlorphenyl-1,6a-dihydro pyrroline[3,4-c] pyrazole-4,6(3aH,5H)-diketone

Compound Description: This novel compound, synthesized via a 1,3-dipolar cycloaddition reaction, exhibits promising inhibitory effects on tumor cell lines, particularly leukemia cells [, ].

Ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives

Compound Description: This study focuses on the synthesis and antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives. The research explores their potential as antimicrobial agents, with some derivatives showing promising activity against Candida albicans fungi [].

3-Amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides

Compound Description: This study examines the synthesis and antimicrobial activity of a series of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. The research identifies several compounds with promising antimicrobial activity, surpassing the potency of reference drugs against specific microbial strains [].

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. It is synthesized through nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, selectively yielding the 4-substituted product [].

Relevance: While structurally distinct from 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, this compound is relevant because it belongs to the same broader class of nitrogen-containing heterocycles. Instead of a pyrimidine ring, this compound is based on a pyrazolo[3,4-d]pyrimidine core, with a chlorine atom at position 6 and a dimethylamine group at position 4 [].

6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines

Compound Description: This research involves designing and synthesizing heterocyclic hybrids combining thieno[2,3-d]pyrimidine and benzimidazole moieties as potential antimicrobial agents, specifically targeting tRNA (Guanine37-N1)-methyltransferase (TrmD). The study reveals promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain [].

3,4-Dihydropyrimidine-2(1H)-thione Analogues

Compound Description: This research utilizes microwave irradiation for the rapid and sustainable synthesis of 3,4-dihydropyrimidine-2(1H)-thione analogues containing oxadiazole and pyridine moieties. The study investigates the antimicrobial and antituberculosis activity of these compounds [].

7-Bromo-pyrazolo[3,4-d]pyrimidine-4,6-diamine nucleoside (2b)

Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine nucleoside analogue designed to enhance the stability of dA-dT base pairs in DNA. Incorporating 2b into oligonucleotide duplexes results in a significant increase in melting temperature (Tm), demonstrating its ability to stabilize DNA duplexes [].

5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles

Compound Description: This research focuses on synthesizing a series of novel 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazole derivatives and evaluating their antimicrobial activity [].

Derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP)

Compound Description: This research explores the synthesis of various derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) [].

4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: This compound features a pyrazolo[3,4-d]pyrimidine core structure with an allylsulfanyl substituent at the 4-position. Crystallographic analysis reveals a planar pyrazolo[3,4-d]pyrimidine ring system with the allyl group exhibiting disorder over two positions [].

Relevance: While structurally distinct from 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, this compound is relevant because it belongs to the same broader class of nitrogen-containing heterocycles. Instead of a single pyrimidine ring, it features a pyrazolo[3,4-d]pyrimidine core where a pyrazole ring is fused to the pyrimidine ring. The presence of the allylsulfanyl substituent at the 4-position further distinguishes this compound from the target compound [].

1,5-diallyl-1H - pyrazolo[3,4-d] pyrimidine (DPP)

Compound Description: This compound acts as a corrosion inhibitor for 904L stainless steel in molar H3PO4. The research investigates the impact of DPP concentration and temperature on corrosion parameters [].

Relevance: While structurally distinct from 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, this compound is relevant because it belongs to the same broader class of nitrogen-containing heterocycles. Instead of a single pyrimidine ring, it features a pyrazolo[3,4-d]pyrimidine core where a pyrazole ring is fused to the pyrimidine ring. The presence of two allyl substituents at positions 1 and 5 further distinguishes this compound from the target compound [].

Overview

4-Bromo-6-(3,4-difluorophenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family, characterized by its bromine and difluorophenyl substituents. Pyrimidines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The specific structure of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through various chemical methods, which often involve multi-step reactions starting from simpler precursors. Recent studies have highlighted the synthesis of bromopyrimidine derivatives and their biological evaluations, indicating the growing interest in this class of compounds for therapeutic applications .

Classification

4-Bromo-6-(3,4-difluorophenyl)pyrimidine is classified as a brominated pyrimidine derivative. It falls under the category of heterocyclic aromatic compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine typically involves several steps:

  1. Starting Materials: The synthesis often begins with commercially available pyrimidine derivatives or substituted phenyl compounds.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination reactions using brominating agents such as N-bromosuccinimide.
  3. Fluorination: The incorporation of difluorophenyl groups may involve nucleophilic aromatic substitution or coupling reactions with fluorinated phenyl compounds.
  4. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography.

Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the synthetic route employed .

Molecular Structure Analysis

Structure

The molecular formula for 4-Bromo-6-(3,4-difluorophenyl)pyrimidine is C10H7BrF2N2C_10H_7BrF_2N_2. Its structure features:

  • A pyrimidine ring with a bromine atom at position 4.
  • A difluorophenyl group attached at position 6.

Data

Crystallographic studies provide insights into bond lengths and angles within the compound. Typical bond lengths in similar structures suggest that C–Br bonds are approximately 1.94 Å, while C–C bonds range from 1.39 to 1.47 Å depending on hybridization states .

Chemical Reactions Analysis

Reactions

4-Bromo-6-(3,4-difluorophenyl)pyrimidine can undergo various chemical reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions to form new derivatives.
  • Coupling Reactions: The difluorophenyl group can participate in cross-coupling reactions to yield more complex structures.
  • Dehydrohalogenation: Under certain conditions, elimination reactions may occur leading to unsaturated derivatives.

Technical details such as reaction conditions (temperature, solvent) and yields depend on specific experimental setups .

Mechanism of Action

Process

The mechanism of action for compounds like 4-Bromo-6-(3,4-difluorophenyl)pyrimidine often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Inhibition of Enzymatic Activity: Many pyrimidine derivatives act as inhibitors for enzymes like cyclooxygenases or kinases, impacting inflammatory pathways or cell signaling processes.
  • Binding Affinity: Studies often measure binding affinities using assays that quantify interactions with target proteins, providing data on efficacy and potential therapeutic applications.

Data from recent studies indicate that certain pyrimidines exhibit significant inhibitory effects on cyclooxygenase enzymes, with IC50 values demonstrating their potency .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically ranges from 150°C to 160°C based on similar pyrimidine derivatives.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites (bromine atom).

Relevant analyses often involve spectroscopic techniques (NMR, IR) to confirm structure and purity .

Applications

Scientific Uses

4-Bromo-6-(3,4-difluorophenyl)pyrimidine has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting inflammation or cancer pathways.
  • Biological Research: Used in studies investigating the structure-activity relationships of pyrimidines and their biological effects.
  • Material Science: Potential use in synthesizing advanced materials due to its unique electronic properties.

Ongoing research continues to explore its efficacy in therapeutic contexts and its role in developing new pharmacological agents .

Synthetic Methodologies and Optimization Strategies

Chalcone Cyclization Approaches for Pyrimidine Core Construction

Chalcone-based cyclization represents a fundamental strategy for constructing the pyrimidine core of 4-bromo-6-(3,4-difluorophenyl)pyrimidine. This approach capitalizes on the reactivity of α,β-unsaturated ketone intermediates with nitrogen nucleophiles to form the heterocyclic ring system. The synthetic sequence typically begins with Claisen-Schmidt condensation between 3-(4-acetyl-phenyl)-1H-quinazolin-2,4-dione and appropriately substituted benzaldehyde derivatives under basic catalysis (typically NaOH), yielding chalcone intermediates [3]. These chalcones then undergo cyclocondensation reactions with various nitrogen nucleophiles including hydrazine derivatives, hydroxylamine, and guanidine reagents to form pyrimidine scaffolds [3] [6].

Critical optimization of cyclization conditions significantly impacts pyrimidine formation efficiency. Key parameters include:

  • Nucleophile selection: Hydrazine hydrate in ethanol under reflux yields pyrazoline intermediates (precursors to pyrimidines), while acetic acid modification produces different regioisomers
  • Temperature control: Optimal cyclization occurs between 60-80°C; higher temperatures promote byproduct formation
  • Reaction duration: Extended times (8-24 hours) ensure complete conversion but may require monitoring to prevent decomposition

Structural characterization of intermediates and final products employs comprehensive spectroscopic analysis:

  • FT-IR: Disappearance of chalcone carbonyl stretch (~1680 cm⁻¹) confirms cyclization completion
  • ¹H NMR: Diagnostic signals include NH protons of quinazolinedione moieties (δ 11.2-11.3 ppm) and aromatic protons (δ 7.21-7.96 ppm)
  • Mass spectrometry: Molecular ion peaks confirm desired molecular weights (e.g., m/z 380 for C₂₃H₁₆N₄O₂ intermediates) [3]

Table 1: Chalcone Cyclization Approaches to Pyrimidine Derivatives

Cyclizing AgentConditionsKey IntermediateYield RangeCharacteristic Spectral Data
Hydrazine hydrateEtOH, refluxPyrazoline70-85%¹H NMR: δ 1.85 (s, CH₃)
Phenyl hydrazineEtOH, reflux, 8h1-Phenylpyrazoline65-75%FT-IR: 3225 cm⁻¹ (NH)
Guanidine HClNaOH/EtOH, 80°C2-Aminopyrimidine60-70%MS: m/z 439 [M⁺]
HydroxylaminePyridine, refluxOxazole55-65%¹H NMR: δ 8.38 (=CH)

Nucleophilic Aromatic Substitution (SNAr) in Bromo-Pyrimidine Functionalization

The bromine atom at the 4-position of the pyrimidine ring provides an excellent handle for selective displacement via nucleophilic aromatic substitution (SNAr), enabled by the electron-deficient nature of the heterocyclic system. The 3,4-difluorophenyl substituent further activates the system toward SNAr through electron-withdrawal, particularly when ortho- or para-electron withdrawing groups stabilize the Meisenheimer complex intermediate [4] [7]. Reaction kinetics and efficiency depend critically on several factors:

  • Nucleophile strength: Anilines with pKa >4.5 demonstrate superior reactivity, while those <1 show negligible conversion
  • Electronic effects: Electron-donating groups on anilines (e.g., 4-OEt, pKa 5.19) accelerate substitution relative to electron-withdrawing substituents
  • Steric hindrance: Ortho-substituted anilines exhibit significantly reduced reactivity regardless of electronic properties

Recent advancements have demonstrated the effectiveness of aqueous-phase SNAr for functionalizing bromo-pyrimidines. Water unexpectedly enhances reaction rates compared to alcoholic solvents (methanol, ethanol, 2-propanol) or DMF, attributed to superior stabilization of the polar transition state through hydrogen bonding [7]. Acid catalysis (HCl, 0.1-0.5 equiv) significantly accelerates the reaction by protonating the pyrimidine nitrogen, increasing ring electrophilicity. However, excessive acid (>0.8 equiv) promotes competitive solvolysis, forming 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine byproducts.

Table 2: Solvent Effects on SNAr Kinetics with 4-Bromo-Pyrimidines

SolventRelative Rate (krel)Solvolysis Byproduct (%)Optimal HCl (equiv)Temperature (°C)
Water1.00 (reference)<1%0.1-0.580
Methanol0.855%0.160
Ethanol0.82<1%0.160
2-Propanol0.78<1%0.160
DMF0.65Not detectedNone100

Experimental insight: For lipophilic substrates, 2-propanol provides superior solubility while maintaining acceptable reaction rates (∼78% relative to water). Reactions with aliphatic amines require acid-free conditions to prevent amine protonation, achieving best results in water without catalyst at elevated temperatures (80-100°C) [7].

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Group Modifications

The bromine substituent on the pyrimidine ring enables diverse palladium-catalyzed cross-coupling reactions for advanced functionalization. These transformations allow strategic introduction of aryl, heteroaryl, and alkenyl groups at the 4-position, significantly expanding molecular diversity from a common intermediate [3] [7]. Key reactions include:

  • Suzuki-Miyaura coupling: Connects aryl/vinyl boronic acids to bromo-pyrimidines using Pd(PPh₃)₄ (2-5 mol%) and base (K₂CO₃, Cs₂CO₃) in toluene/ethanol or dioxane/water mixtures (70-90°C, 12-24h)
  • Buchwald-Hartwig amination: Forms C-N bonds with amines using Pd₂(dba)₃/XPhos catalyst systems, particularly effective for secondary amines and anilines
  • Sonogashira coupling: Introduces alkynes using Pd/Cu co-catalysis in amine solvents

The electron-deficient nature of the pyrimidine ring enhances oxidative addition efficiency to Pd(0) species, while the difluorophenyl substituent provides additional electronic activation. Notable challenges include:

  • Regioselectivity management when multiple halogens are present
  • Minimizing protodebromination side reactions through careful control of base strength and reaction atmosphere
  • Preventing catalyst poisoning by heterocyclic nitrogens through appropriate ligand selection

Recent methodology developments emphasize ligand-accelerated catalysis where bulky phosphines (e.g., SPhos, XPhos) enable coupling at reduced temperatures (50-80°C) and catalyst loadings (0.5-1 mol% Pd) [7]. For pharmaceutical applications, stringent control of residual metal is achieved through polymer-supported palladium catalysts or efficient scavenging protocols post-reaction.

Solvent and Catalyst Selection for Yield Maximization

Systematic optimization of solvent and catalyst systems significantly enhances reaction efficiency across the synthetic sequence for 4-bromo-6-(3,4-difluorophenyl)pyrimidine:

Cyclization step optimization:

  • Ethanol provides optimal balance of chalcone solubility and nucleophile activity for pyrimidine ring formation
  • NaOH catalysis (10-20 mol%) in ethanol/water mixtures gives superior yields over heterogeneous bases
  • Microwave irradiation reduces reaction times from hours to minutes while improving yields by 10-15% [3] [6]

SNAr reaction optimization:

  • Water enables fastest kinetics for aniline substitutions but requires precise acid control (0.1-0.5 equiv HCl)
  • Hydrophobic substrates achieve better conversion in 2-propanol despite slower kinetics
  • Catalyst selection critical for weakly nucleophilic amines:
  • Silver triflate (5 mol%) activates bromo-pyrimidine toward aliphatic amines
  • Potassium fluoride on alumina enables amine conservation (1 equiv needed) [7]

Cross-coupling optimization:

  • Mixed solvent systems (toluene/ethanol 4:1) ideal for Suzuki couplings
  • Amide solvents (DMA, NMP) preferred for Buchwald-Hartwig amination
  • Precise base selection critical:
  • Cs₂CO₃ for acid-sensitive functionalities
  • K₃PO₄ for hindered substrate coupling

Empirical data demonstrates that solvent polarity and hydrogen-bonding capacity profoundly impact transformation efficiency beyond simple solubility considerations. Polar protic solvents like ethanol facilitate reactions involving ionic intermediates, while aprotic dipolar solvents (DMF, DMSO) optimize reactions requiring neutral transition states.

Green Chemistry Approaches in Multi-Step Syntheses

Implementation of green chemistry principles in 4-bromo-6-(3,4-difluorophenyl)pyrimidine synthesis addresses pharmaceutical industry demands for sustainable manufacturing and waste reduction:

Solvent reduction strategies:

  • Aqueous SNAr protocols eliminate >85% organic solvent waste compared to traditional DMF or dioxane methods [7]
  • Solvent-free chalcone cyclization using mechanical grinding achieves 90% conversion without solvent input
  • Catalyst recycling: Immobilized acid catalysts (e.g., SiO₂-H₂SO₄) reused 5-7 times without significant activity loss

Energy efficiency improvements:

  • Microwave-assisted cyclization reduces energy consumption by 40-fold versus conventional heating
  • Flow chemistry approaches for SNAr achieve 95% conversion with 5-minute residence times at 120°C

Atom economy considerations:

  • Direct use of hydrochlorides avoids stoichiometric base consumption in amination steps
  • One-pot tandem sequences combining chalcone formation, cyclization, and halogenation minimize intermediate purification

Water emerges as a particularly advantageous medium for SNAr reactions, enabling not only waste reduction but also unexpected rate enhancements. The hydrochloric acid generated in situ during aminations is effectively solvated in aqueous medium, minimizing equipment corrosion hazards. Lifecycle analysis demonstrates that implementing these green methodologies reduces the overall E-factor (kg waste/kg product) from ∼35 in traditional routes to <8 in optimized processes [5] [7] .

Properties

CAS Number

1592625-45-0

Product Name

4-Bromo-6-(3,4-difluorophenyl)pyrimidine

IUPAC Name

4-bromo-6-(3,4-difluorophenyl)pyrimidine

Molecular Formula

C10H5BrF2N2

Molecular Weight

271.06 g/mol

InChI

InChI=1S/C10H5BrF2N2/c11-10-4-9(14-5-15-10)6-1-2-7(12)8(13)3-6/h1-5H

InChI Key

HNJOIXHYKRVOSL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)Br)F)F

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)Br)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.